![molecular formula C12H18N2O2 B1451490 benzyl N-[(2R)-4-aminobutan-2-yl]carbamate CAS No. 1187927-36-1](/img/structure/B1451490.png)
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Overview
Description
Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a type of carbamate compound found in nature and used in a variety of scientific applications. It is known to have a wide range of biochemical and physiological effects, which makes it a valuable tool for research and development.
Scientific Research Applications
Industrial Chemistry
The compound can be used in the industrial chemistry field, specifically in the transformation of 1,3-butadiene using homogeneous catalysts . The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry .
Catalyst Development
The compound can be used in the development of catalysts. For instance, it can be used in the selective hydrogenation of 1,3-butadiene catalyzed by a single Pd atom anchored on graphene . This process is industrially important and the product selectivity of this reaction is a significant challenge .
Protection of Benzylamines
The compound can be used in the protection of benzylamines with carbon dioxide . The introduction and removal of protecting groups is ubiquitous in multi-step synthetic schemes. From a green chemistry standpoint, alternative strategies that employ in situ and reversible protection and deprotection sequences would be attractive .
Condensation Reactions
The compound can be used in condensation reactions. For instance, it can be used in the acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . This process can lead to the formation of caged compounds .
Synthesis of High-Energy-Density Materials (HEDMs)
The compound can be used in the synthesis of high-energy-density materials (HEDMs). The search for and development of synthetic methods for new, more powerful HEDMs is a relevant objective for chemists and materials scientists worldwide .
Traceless Linker for Aliphatic Amines
The compound can be used as a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
properties
IUPAC Name |
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDIYCOYIKOQP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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